1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol
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Overview
Description
1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenoxy ring, a methylamino group, and a propanol backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol typically involves the reaction of 4-benzyloxyphenol with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyphenone derivatives, while reduction can produce various alcohols and amines.
Scientific Research Applications
1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the methylamino-propan-2-ol structure.
3-(4-Benzyloxyphenoxy)propylamine: Similar structure but with different functional groups.
N-(3-(4-Benzyloxyphenoxy)propyl)-1-butanamine: Another related compound with variations in the alkyl chain.
Uniqueness
1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
1-(methylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H21NO3/c1-18-11-15(19)13-21-17-9-7-16(8-10-17)20-12-14-5-3-2-4-6-14/h2-10,15,18-19H,11-13H2,1H3 |
InChI Key |
UAMZYOUWVPYNBW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(COC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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